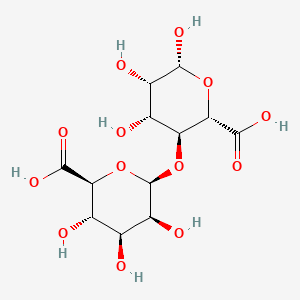

D-Dimannuronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18O13 |

|---|---|

Molecular Weight |

370.26 g/mol |

IUPAC Name |

(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+/m0/s1 |

InChI Key |

IGSYEZFZPOZFNC-DMAJVUHCSA-N |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)O)O)O |

Canonical SMILES |

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D-Mannuronic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannuronic acid, a sugar acid derived from mannose, is a pivotal carbohydrate monomer primarily found as a major constituent of alginic acid. Alginic acid is a naturally occurring anionic polysaccharide abundant in the cell walls of brown algae and also produced by certain bacteria.[1] This guide provides a comprehensive overview of the structure, and the chemical, physical, and biological properties of D-mannuronic acid, with a focus on its emerging role as a modulator of inflammatory signaling pathways. Detailed experimental protocols for its extraction, characterization, and the investigation of its biological effects are also presented.

Structure and Physicochemical Properties

D-mannuronic acid is the C-5 carboxylated derivative of D-mannose. In solution, it predominantly exists in a pyranose ring form.

Chemical Structure

The chemical structure of β-D-mannuronic acid is characterized by a six-membered pyranose ring.

-

IUPAC Name: (2S,3S,4S,5S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid[2]

-

Molecular Formula: C₆H₁₀O₇[2]

Physicochemical Data

A summary of the key physicochemical properties of D-mannuronic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 194.14 g/mol | [2] |

| pKa (Strongest Acidic, Predicted) | 3.21 | |

| Water Solubility (Predicted) | 295.0 mg/mL | |

| logP (Predicted) | -2.3 | [2] |

| Monoisotopic Mass | 194.04265265 Da | [2] |

Note: Some of the presented data are based on computational predictions and should be considered as estimates. Experimental verification is recommended.

Spectroscopic Data

1.3.1. 13C NMR Spectroscopy

The following table summarizes the assigned 13C NMR chemical shifts for D-mannuronic acid.[3]

| Carbon Atom | Chemical Shift (ppm) |

| C1 | 175.5 |

| C2 | 71.8 |

| C3 | 73.2 |

| C4 | 78.9 |

| C5 | 75.8 |

| C6 | - |

1.3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Key FT-IR absorption bands for mannuronic acid residues within alginate include:[4][5][6][7]

-

~3434 cm⁻¹: O-H stretching (broad)

-

~1616 cm⁻¹: C=O stretching (asymmetric) of carboxylate

-

~1415 cm⁻¹: C=O stretching (symmetric) of carboxylate

-

~1099 and 1035 cm⁻¹: C-O-C stretching

-

~950-750 cm⁻¹: Anomeric region, vibrations of uronic acid residues

-

~820 cm⁻¹: Characteristic peak for mannuronic acid residues

Biological Activity: Inhibition of TLR4 Signaling

Recent research has highlighted the immunomodulatory properties of D-mannuronic acid, specifically its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway. This pathway is a critical component of the innate immune system, and its dysregulation is implicated in various inflammatory diseases.

D-mannuronic acid has been shown to act as an antagonist of TLR4, as well as TLR2. It exerts its inhibitory effects by downregulating the expression of key downstream signaling molecules, including Myeloid differentiation primary response 88 (MyD88), Interleukin-1 receptor-associated kinase 1 (IRAK1), TNF receptor-associated factor 6 (TRAF6), and ultimately, the transcription factor Nuclear Factor-kappa B (NF-κB). The inhibition of this pathway leads to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the TLR4 signaling pathway and the points of inhibition by D-mannuronic acid.

Experimental Protocols

This section provides detailed methodologies for the extraction of D-mannuronic acid from its natural source, alginate, and for the investigation of its biological activity.

Extraction and Purification of D-Mannuronic Acid from Alginate

The following workflow outlines the steps for obtaining D-mannuronic acid from alginate through acid hydrolysis followed by purification using ion-exchange chromatography.

-

Initial Hydrolysis: Suspend sodium alginate in 80% sulfuric acid. Incubate the mixture at 30°C for 3 hours with stirring.

-

Secondary Hydrolysis: Dilute the suspension with water to a final sulfuric acid concentration of 2N. Heat the mixture at 100°C for 2 hours.

-

Neutralization: Cool the hydrolysate and neutralize it by adding barium carbonate or a sodium hydroxide solution until the pH is neutral.

-

Filtration: Remove the resulting precipitate (barium sulfate or sodium sulfate) by filtration. The filtrate contains the mixture of uronic acids and other hydrolysis products.

3.1.2. Purification by Ion-Exchange Chromatography

-

Column Preparation: Pack a chromatography column with a suitable anion-exchange resin (e.g., DEAE-Sepharose). Equilibrate the column with a low-ionic-strength buffer at a slightly acidic to neutral pH.

-

Sample Loading: Apply the crude hydrolysate to the equilibrated column.

-

Washing: Wash the column with the equilibration buffer to elute any unbound neutral sugars.

-

Elution: Elute the bound uronic acids using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl or sodium acetate) in the equilibration buffer.

-

Fraction Collection and Analysis: Collect fractions and analyze them for the presence of D-mannuronic acid using a suitable analytical method, such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).

Analysis of D-Mannuronic Acid by HPAEC-PAD

HPAEC-PAD is a sensitive and specific method for the analysis of carbohydrates, including uronic acids.[9][10][11][12]

-

Chromatographic System: Use a high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

-

Column: A Dionex CarboPac™ PA10 or PA200 column is suitable for the separation of uronic acids.

-

Mobile Phase: A gradient elution using a mixture of sodium hydroxide and sodium acetate is typically employed. For example, an isocratic elution with 100 mM NaOH and 20 mM sodium acetate, followed by a wash step with a higher concentration of sodium acetate.[12]

-

Detection: Use a pulsed amperometric detector with a waveform optimized for carbohydrate detection.

-

Quantification: Prepare a standard curve using a certified reference standard of D-mannuronic acid.

Investigation of TLR4 Signaling Inhibition

3.3.1. Cell Culture and Stimulation [13][14][15][16][17]

-

Cell Line: Use a human embryonic kidney (HEK) 293 cell line stably transfected with human TLR4, MD-2, and CD14, and containing an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene (e.g., HEK-Blue™ hTLR4 cells).

-

Cell Culture: Culture the cells in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and the appropriate selection antibiotics. Maintain the cells at 37°C in a humidified incubator with 5% CO₂.

-

Stimulation: Seed the cells in 96-well plates. Pre-treat the cells with various concentrations of D-mannuronic acid for a specified time (e.g., 1-2 hours). Subsequently, stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL), for an appropriate duration (e.g., 24 hours). Include appropriate controls (untreated, D-mannuronic acid alone, LPS alone).

3.3.2. SEAP Reporter Assay [13][14][15][16][17]

-

Sample Collection: After the stimulation period, collect the cell culture supernatant.

-

SEAP Detection: Measure the SEAP activity in the supernatant using a SEAP detection reagent (e.g., QUANTI-Blue™).

-

Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 620-655 nm). A decrease in SEAP activity in the presence of D-mannuronic acid compared to the LPS-only control indicates inhibition of the TLR4-NF-κB signaling pathway.

3.3.3. Gene Expression Analysis by Quantitative Real-Time PCR (qPCR) [18][19][20][21]

-

RNA Isolation: Following cell treatment as described in 3.3.1, lyse the cells and isolate total RNA using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers.

-

qPCR: Perform qPCR using SYBR Green or TaqMan-based assays with specific primers for the target genes (e.g., MYD88, NFKB1, IRAK1, TRAF6) and a housekeeping gene for normalization (e.g., GAPDH).

-

Thermal Cycling: A typical qPCR protocol includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.

-

Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression in the D-mannuronic acid-treated samples compared to the controls.

Conclusion

D-mannuronic acid, a fundamental component of alginate, is emerging as a molecule of significant interest for its immunomodulatory properties. Its ability to inhibit the TLR4 signaling pathway positions it as a potential therapeutic agent for inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further explore the structure, properties, and biological functions of this intriguing sugar acid. Further investigation into the precise molecular mechanisms of action and in vivo efficacy of D-mannuronic acid is warranted to fully elucidate its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Molecular Weight and Guluronic Acid/Mannuronic Acid Ratio on the Rheological Behavior and Stabilizing Property of Sodium Alginate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chesterrep.openrepository.com [chesterrep.openrepository.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Determination of D-mannuronic to L-guluronic acids ratio in acid hydrolysis of alginate under improved conditions | Semantic Scholar [semanticscholar.org]

- 9. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]

- 11. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. 101.200.202.226 [101.200.202.226]

- 14. 101.200.202.226 [101.200.202.226]

- 15. invivogen.com [invivogen.com]

- 16. Reporter Cell Assessment of TLR4-Induced NF-κB Responses to Cell-Free Hemoglobin and the Influence of Biliverdin - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Gene Expression Quantification of Toll like Receptors 2, 4 and Co-molecules in Human Glioblastoma Cell Line (U87-MG): Toward a New In vitro Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Expression Analysis of Selected Genes by Using Quantitative Real-Time PCR [bio-protocol.org]

- 20. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. stackscientific.nd.edu [stackscientific.nd.edu]

A Technical Guide to the Natural Sources of D-Mannuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Mannuronic acid, a C-5 epimer of D-glucuronic acid, is a critical uronic acid sugar with significant potential in the pharmaceutical and biomedical fields. As a primary component of the biopolymer alginate, its natural sourcing, extraction, and purification are of paramount importance for research and development. This technical guide provides an in-depth overview of the natural sources of D-mannuronic acid, with a focus on algal and bacterial origins. It details quantitative data on yields from various species, outlines comprehensive experimental protocols for its isolation and purification, and illustrates the key biosynthetic pathways involved in its production. This document is intended to serve as a valuable resource for professionals engaged in the exploration and utilization of this versatile monosaccharide.

Introduction

D-Mannuronic acid is a monosaccharide sugar acid that, along with L-guluronic acid, forms the building blocks of alginate, a linear anionic polysaccharide.[1] The arrangement of these monomers in blocks of repeating M-residues (M-blocks), G-residues (G-blocks), and alternating MG-blocks dictates the physicochemical properties of the resulting alginate, influencing its viscosity, gel-forming capabilities, and biological activity.[2] The unique properties of D-mannuronic acid and its derivatives have garnered interest for various applications, including drug delivery, tissue engineering, and as a precursor for the synthesis of bioactive compounds.

This guide provides a technical exploration of the primary natural reservoirs of D-mannuronic acid, focusing on the quantitative aspects of its occurrence and the methodologies for its isolation.

Algal Sources of D-Mannuronic Acid

The most abundant natural source of D-mannuronic acid is alginate, found in the cell walls and intercellular matrix of brown seaweeds (Phaeophyceae).[3][4] The D-mannuronic acid content in alginates is typically expressed as the mannuronic to guluronic acid (M/G) ratio, which varies significantly between different species and even within different parts of the same alga.[3][5]

Quantitative Analysis of Alginate and D-Mannuronic Acid in Brown Algae

The yield of alginate from brown seaweeds and the corresponding M/G ratio are critical parameters for selecting appropriate raw materials. The following tables summarize quantitative data from various studies.

Table 1: Alginate Yield from Various Brown Seaweed Species

| Seaweed Species | Alginate Yield (% of dry weight) | Reference |

| Macrocystis pyrifera | 18 - 45 | [3] |

| Laminaria digitata | 16 - 36 | [3] |

| Laminaria hyperborea | 14 - 21 | [3] |

| Saccharina japonica | 17 - 25 | [3] |

| Saccharina latissima | 16 - 34 | [3] |

| Lessonia trabeculata | 13 - 29 | [3] |

| Ecklonia arborea | 24 - 28 | [3] |

| Durvillaea potatorum | 45 - 55 | [3] |

| Ascophyllum nodosum | 12 - 16 | [3] |

| Turbinaria triquetra | 22.2 ± 0.56 | [6] |

| Homophyysa cuneiformis | 13.3 ± 0.52 | [6] |

| Sargassum sp. | ~30 | [4] |

Table 2: Mannuronic to Guluronic Acid (M/G) Ratio in Alginates from Different Brown Algae

| Seaweed Species | M/G Ratio | Reference |

| Ecklonia radiata | > 1 | [7] |

| Lessonia sp. (stipes) | Higher than fronds | [5] |

| Commercial Sodium Alginate | < 1 | [8] |

| Ecklonia maxima extracted alginate | > 1 | [8] |

| Various Brown Algae | 5.73 - 8.76 | [7] |

Bacterial Sources of D-Mannuronic Acid

Certain bacteria are also capable of synthesizing alginate, which is chemically similar to that produced by algae. The most well-studied bacterial producers of alginate are species of Pseudomonas and Azotobacter.[9] Bacterial alginates offer the advantage of controlled production through fermentation, allowing for tailored polymer composition.

Alginate Biosynthesis in Azotobacter vinelandii

Azotobacter vinelandii, a free-living, nitrogen-fixing soil bacterium, produces copious amounts of alginate. The biosynthesis of alginate in this organism is a complex, multi-step process that is tightly regulated at both the transcriptional and post-transcriptional levels. The key precursor for D-mannuronic acid synthesis is fructose-6-phosphate.

The regulation of alginate production in A. vinelandii involves a sophisticated signaling network. A central component of this network is the GacS/GacA two-component system, which, through a cascade involving the RsmA/RsmZ/Y post-transcriptional regulatory system, controls the translation of the algD mRNA.[6][10] The algD gene encodes GDP-mannose dehydrogenase, a key enzyme in the alginate biosynthetic pathway.[3] The expression of algD is also controlled at the transcriptional level by the sigma factors RpoS and AlgU.[6][10] Furthermore, the second messenger cyclic di-GMP (c-di-GMP) plays a crucial positive regulatory role.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Alginate-Based Biomaterials and Their Applications in Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. biotechrep.ir [biotechrep.ir]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation and Characterization of Alginate Extracted from Brown Seaweed Collected in the Red Sea [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. US7838641B2 - Process for the production of alginate having a high mannuronic acid-content - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

The Biosynthesis of D-Mannuronic Acid in Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-mannuronic acid is a critical monosaccharide component of alginate, a major structural polysaccharide in the cell walls of brown algae (Phaeophyceae). Alginate possesses unique physicochemical properties that make it a valuable biopolymer in various industries, including pharmaceuticals, food, and biotechnology. The biosynthesis of D-mannuronic acid is the committed step in alginate production, making the enzymes involved in this pathway key targets for understanding and potentially manipulating alginate composition and yield in algae. This technical guide provides an in-depth overview of the core biosynthetic pathway of D-mannuronic acid in algae, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms.

Core Biosynthetic Pathway

The biosynthesis of D-mannuronic acid in algae begins with the central metabolite fructose-6-phosphate and proceeds through a series of enzymatic steps to produce the activated sugar nucleotide, GDP-D-mannuronic acid. This molecule then serves as the direct precursor for the polymerization of the mannuronic acid backbone of alginate.

The key enzymatic steps are:

-

Isomerization: Fructose-6-phosphate is converted to mannose-6-phosphate by the enzyme phosphomannose isomerase (PMI) .

-

Mutation: Mannose-6-phosphate is then converted to mannose-1-phosphate by phosphomannomutase (PMM) .

-

Activation: Mannose-1-phosphate reacts with GTP to form GDP-mannose, a reaction catalyzed by mannose-1-phosphate guanylyltransferase (MPG) . In some algae, this enzyme is bifunctional and also possesses PMI activity.

-

Oxidation: The final and irreversible step is the NAD+-dependent oxidation of GDP-mannose to GDP-D-mannuronic acid, catalyzed by GDP-mannose dehydrogenase (GMD) .[1][2][3] This is the committed step in the biosynthesis of the alginate precursor.[3]

References

- 1. Characterization of GDP-mannose dehydrogenase from the brown alga Ectocarpus siliculosus providing the precursor for the alginate polymer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of GDP-mannose Dehydrogenase from the Brown Alga Ectocarpus siliculosus Providing the Precursor for the Alginate Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative characterization of two GDP-mannose dehydrogenase genes from Saccharina japonica (Laminariales, Phaeophyceae) - PMC [pmc.ncbi.nlm.nih.gov]

D-Mannuronic Acid as a Monosaccharide Unit of Alginate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alginate, a naturally occurring anionic polysaccharide primarily found in the cell walls of brown algae, is a linear copolymer of significant interest in the pharmaceutical and biomedical fields. Its structure consists of two uronic acid monomers: β-D-mannuronic acid (M) and its C5 epimer, α-L-guluronic acid (G). The arrangement of these monomers along the polymer chain dictates the physicochemical properties and biological activity of the alginate. D-mannuronic acid, as a fundamental building block, plays a crucial role in the structure, function, and therapeutic potential of alginate and its derivatives. This technical guide provides a comprehensive overview of D-mannuronic acid's role in alginate, including its properties, analytical determination, and involvement in biological signaling pathways.

Physicochemical Properties of D-Mannuronic Acid

A thorough understanding of the physicochemical properties of D-mannuronic acid is essential for its application in drug development and biomaterial science. Key quantitative data are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₇ | [1] |

| Molecular Weight | 194.14 g/mol | [1] |

| pKa (Strongest Acidic) | ~3.21 | [2] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water |

The M/G Ratio: A Critical Parameter in Alginate Functionality

The ratio of D-mannuronic acid (M) to L-guluronic acid (G), known as the M/G ratio, is a critical parameter that varies depending on the source of the alginate. This ratio significantly influences the flexibility of the polymer chain and its gelling properties. Alginates with a higher proportion of G blocks form strong, brittle gels, while those with a higher proportion of M blocks tend to form softer, more flexible gels. The M/G ratio of alginates from various common seaweed sources is presented in Table 2.

| Seaweed Source | M/G Ratio |

| Laminaria hyperborea (stipe) | 0.45 |

| Laminaria hyperborea (leaf) | 1.50 |

| Macrocystis pyrifera | 1.50 |

| Ascophyllum nodosum | 1.85 |

| Laminaria digitata | 1.22 |

| Lessonia nigrescens | 0.67 |

| Durvillaea antarctica | 0.36 |

| Sargassum sp. | 2.33 |

Experimental Protocols

Accurate determination of the M/G ratio is crucial for the selection and application of alginates in research and development. The following sections detail the methodologies for two common analytical techniques.

Determination of M/G Ratio by ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful non-destructive technique for determining the M/G ratio and the sequential arrangement of the monomers in the alginate chain. The following protocol is based on established methods, including the principles outlined in ASTM F2259-03.[2][3][4][5]

1. Sample Preparation:

-

Depolymerization: To obtain high-resolution spectra, the viscosity of the alginate solution must be reduced. This is achieved by partial acid hydrolysis.

-

Dissolve 20-30 mg of sodium alginate in 1 mL of D₂O.

-

Adjust the pD to 3.5-4.0 using DCl.

-

Heat the sample at 80°C for 1-2 hours. The exact time may need to be optimized depending on the initial molecular weight of the alginate.

-

Neutralize the solution with NaOD.

-

-

Lyophilization: Freeze-dry the depolymerized sample to remove the solvent.

-

Re-dissolution: Dissolve the lyophilized sample in 1 mL of high-purity D₂O (99.96%).

-

Final Preparation: Transfer the final solution to a 5 mm NMR tube.

2. NMR Acquisition:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

Temperature: Acquire the spectrum at an elevated temperature, typically 80°C, to further reduce viscosity and shift the residual HOD peak away from the signals of interest.[5]

-

Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Acquisition time: 2-3 seconds.

-

Relaxation delay: 5 seconds.

-

Number of scans: 128 or more to achieve a good signal-to-noise ratio.

-

3. Data Analysis:

-

Integration: Integrate the following key regions of the ¹H NMR spectrum:

-

Region A (5.0-4.8 ppm): Anomeric proton of guluronic acid (G-1) and the H-5 proton of mannuronic acid in a GM sequence (M-5 in GM).

-

Region B (4.6-4.4 ppm): Anomeric proton of mannuronic acid (M-1).

-

Region C (3.8-3.6 ppm): H-5 proton of guluronic acid in a GG sequence (G-5 in GG).

-

-

Calculation of Monad Frequencies (FM and FG):

-

FG = Integral of Region C / (Integral of Region B + Integral of Region C)

-

FM = 1 - FG

-

-

Calculation of M/G Ratio:

-

M/G = FM / FG

-

Alginate Hydrolysis and Monosaccharide Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) following acid hydrolysis is a widely used method to determine the monosaccharide composition of polysaccharides.

1. Acid Hydrolysis:

-

Two-Step Hydrolysis: A two-step hydrolysis is often employed for complete depolymerization of alginates.[6][7]

-

Step 1 (Pre-hydrolysis): Weigh 5-10 mg of the dried alginate sample into a screw-cap vial. Add 1 mL of 72% (w/w) sulfuric acid and incubate at room temperature for 1 hour with occasional vortexing.

-

Step 2: Dilute the sulfuric acid to 1 M by adding 7 mL of deionized water. Seal the vial and heat at 100°C for 2-3 hours in a heating block or oven.

-

-

Neutralization: After cooling to room temperature, neutralize the hydrolysate by adding calcium carbonate or barium carbonate until the pH is between 6 and 7.

-

Centrifugation: Centrifuge the neutralized sample at 3000 x g for 10 minutes to pellet the precipitate (calcium or barium sulfate).

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

2. HPLC Analysis:

-

System: An HPLC system equipped with a refractive index (RI) detector is typically used.

-

Column: A column suitable for carbohydrate analysis, such as an amine-based column (e.g., Aminex HPX-87P) or an anion-exchange column with pulsed amperometric detection (HPAEC-PAD).

-

Mobile Phase: The mobile phase will depend on the column used. For an Aminex HPX-87P column, deionized water is a common mobile phase.

-

Flow Rate: A typical flow rate is 0.6 mL/min.

-

Column Temperature: Maintain the column at an elevated temperature, for example, 80-85°C, to improve peak resolution.

-

Standards: Prepare standard solutions of D-mannuronic acid and L-guluronic acid of known concentrations to create a calibration curve.

-

Quantification: The concentration of D-mannuronic acid and L-guluronic acid in the hydrolyzed sample is determined by comparing the peak areas to the calibration curves of the standards. The M/G ratio can then be calculated from these concentrations.

Biological Signaling Pathways

Recent research has highlighted the immunomodulatory and anti-inflammatory properties of D-mannuronic acid and its derivatives, suggesting their potential as therapeutic agents.

Alginate Biosynthesis

The biosynthesis of alginate begins with the polymerization of D-mannuronic acid. In bacteria such as Pseudomonas aeruginosa and Azotobacter vinelandii, GDP-D-mannuronic acid serves as the precursor. The enzyme GDP-mannose dehydrogenase catalyzes the oxidation of GDP-mannose to GDP-D-mannuronic acid. A polymerase then links these units to form a polymannuronic acid chain. Subsequently, a periplasmic enzyme called mannuronan C-5-epimerase modifies the polymer by converting some of the D-mannuronic acid residues into L-guluronic acid residues.

Inhibition of TLR4 Signaling by D-Mannuronic Acid

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, leading to an inflammatory response. D-mannuronic acid has been shown to exert anti-inflammatory effects by inhibiting the TLR4 signaling pathway. It is proposed that D-mannuronic acid can downregulate the expression of key downstream signaling molecules, including MyD88 (Myeloid differentiation primary response 88) and the p65 subunit of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This inhibition leads to a reduction in the production of pro-inflammatory cytokines.[1][8][9][10]

Conclusion

D-mannuronic acid is a pivotal component of alginate, profoundly influencing its structural and functional properties. The M/G ratio stands out as a critical determinant of alginate's gelling behavior and flexibility, making its accurate measurement essential for tailored applications in drug delivery, tissue engineering, and biomedical research. Furthermore, the emerging understanding of D-mannuronic acid's role in modulating inflammatory pathways, such as the TLR4 signaling cascade, opens new avenues for the development of novel anti-inflammatory and immunomodulatory therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to harness the full potential of D-mannuronic acid and alginate-based biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. process-nmr.com [process-nmr.com]

- 3. process-nmr.com [process-nmr.com]

- 4. store.astm.org [store.astm.org]

- 5. store.astm.org [store.astm.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]

- 9. Pharmacological inhibition of MyD88 suppresses inflammation in tubular epithelial cells and prevents diabetic nephropathy in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Role of TLR4/MyD88/NF-κB signaling in the contrast-induced injury of renal tubular epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Mannuronic Acid in Brown Seaweed: A Technical Guide for Researchers and Drug Development Professionals

Abstract

D-mannuronic acid, a C-5 epimer of L-guluronic acid, is a principal uronic acid component of alginate, the primary structural polysaccharide in brown seaweed (Phaeophyceae).[1][2] Beyond its structural role, D-mannuronic acid has emerged as a potent bioactive molecule with significant therapeutic potential. This technical guide provides a comprehensive overview of the multifaceted role of D-mannuronic acid, detailing its biochemical properties, its structural significance within the alginate polymer, and its diverse biological activities. The guide includes detailed experimental protocols for extraction, quantification, and bioactivity assessment, along with a summary of key quantitative data from preclinical and clinical studies. Furthermore, critical signaling pathways modulated by D-mannuronic acid are visualized to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who are interested in the pharmacological applications of this marine-derived monosaccharide.

Introduction

Brown seaweeds are a rich source of bioactive compounds, among which polysaccharides have garnered significant attention for their therapeutic properties.[3] Alginate, a linear anionic polysaccharide, is a major component of the cell walls of brown algae, constituting up to 40% of their dry weight.[4] Alginate is a copolymer composed of (1→4)-linked β-D-mannuronic acid (M) and α-L-guluronic acid (G) residues arranged in blocks of consecutive M residues (M-blocks), G residues (G-blocks), and alternating M and G residues (MG-blocks).[5][6][7] The ratio and distribution of these blocks (the M/G ratio) dictate the physicochemical properties of the alginate, such as its viscosity and gelling ability.[5][8]

Historically, the focus has been on the polymeric form, alginate, for its applications in the food, pharmaceutical, and biomedical industries as a gelling agent, thickener, and drug delivery vehicle.[9][10] However, recent research has shifted towards the biological activities of its monomeric components. D-mannuronic acid, in particular, has been identified as a novel non-steroidal anti-inflammatory drug (NSAID) with potent immunosuppressive and antioxidant properties.[11][12] Marketed and studied under the designation M2000, this natural compound has shown remarkable efficacy in preclinical models of various inflammatory conditions and has undergone successful phase I/II and III clinical trials for rheumatoid arthritis.[1][13][14]

This guide aims to provide an in-depth technical resource on D-mannuronic acid, covering its fundamental biochemistry, its role within the native algal structure, methods for its analysis, and a detailed exploration of its pharmacological effects and mechanisms of action.

Biochemical and Physicochemical Properties of D-Mannuronic Acid

D-mannuronic acid is a sugar acid derived from mannose. Its key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₁₀O₇ | [2][6] |

| Molar Mass | 194.14 g/mol | [2][6] |

| IUPAC Name | D-mannopyranuronic acid | [2] |

| CAS Number | 6906-37-2 | [2] |

| Topological Polar Surface Area | 127 Ų | [6] |

| Hydrogen Bond Donor Count | 5 | [6] |

| Hydrogen Bond Acceptor Count | 7 | [6] |

| Rotatable Bond Count | 1 | [6] |

| XLogP3-AA | -2.3 | [6] |

Role in Brown Seaweed: The Building Block of Alginate

The primary role of D-mannuronic acid in brown seaweed is as a fundamental structural component of alginate. The linear copolymer chain of alginate is formed by β-D-mannuronic acid and α-L-guluronic acid residues linked by 1,4-glycosidic bonds.[10][15] The arrangement of these monomers is not random and consists of homopolymeric regions of mannuronic acid (M-blocks) and guluronic acid (G-blocks), interspersed with regions of alternating monomers (MG-blocks).[16]

The ratio of mannuronic to guluronic acid (M/G ratio) is a critical parameter that varies depending on the species of brown algae, the season of harvest, and environmental conditions.[5] This ratio significantly influences the properties of the resulting alginate. Alginates with a higher proportion of G-blocks tend to form strong, brittle gels through ionic crosslinking with divalent cations like Ca²⁺, a property exploited in many industrial applications. In contrast, alginates with a higher M-block content typically form softer, more flexible gels.[5]

Biological Activities and Therapeutic Potential

While structurally integral to alginate, monomeric D-mannuronic acid (M2000) exhibits a range of biological activities that are of significant interest for drug development.

Anti-inflammatory and Immunosuppressive Effects

The most well-documented activity of D-mannuronic acid is its potent anti-inflammatory and immunosuppressive effect. Clinical trials in patients with rheumatoid arthritis (RA) have demonstrated its ability to significantly reduce disease activity.[1][13][14]

Key findings include:

-

Reduction of Pro-inflammatory Cytokines: D-mannuronic acid has been shown to decrease the gene expression and production of key pro-inflammatory cytokines, including TNF-α, IL-6, IL-17, and IL-22.[13][17]

-

Modulation of T-cell Differentiation: It influences the balance of T-helper (Th) cells by downregulating the expression of RORγt (a key transcription factor for Th17 cells) and upregulating GATA3 (a master regulator of Th2 cells).[12][18] This shifts the immune response away from a pro-inflammatory Th17 phenotype.

-

Inhibition of Chemokine Expression: D-mannuronic acid can down-regulate the expression of chemokines and their receptors, such as CXCR4 and CCR2, which may limit the infiltration of immune cells into inflammatory sites like the synovium in RA.[19]

Antioxidant Properties

D-mannuronic acid and alginates rich in mannuronic acid exhibit significant antioxidant activity.[4][20] This is attributed to their ability to scavenge free radicals, such as the DPPH radical, and chelate metal ions, thereby reducing oxidative stress, which is a key contributor to inflammatory diseases.[20][21]

Antiviral Activity

Polysaccharides from brown algae, including alginates, have shown antiviral effects. The inhibitory effect of alginates against certain viruses, such as the tobacco mosaic virus, has been observed to increase with lower mannuronic-to-guluronic acid ratios.[16] While research on the direct antiviral activity of monomeric D-mannuronic acid is less extensive, its immunomodulatory properties suggest it could influence the host response to viral infections. For instance, in an in vitro study on PBMCs from COVID-19 patients, D-mannuronic acid was found to decrease the expression of inflammatory cytokines associated with the "cytokine storm."[17]

Mechanism of Action: Signaling Pathway Modulation

The therapeutic effects of D-mannuronic acid are underpinned by its ability to modulate key intracellular signaling pathways involved in inflammation and immunity.

Inhibition of Toll-Like Receptor (TLR) Signaling

A primary mechanism of action for D-mannuronic acid is the inhibition of the Toll-like receptor 2 (TLR2) and TLR4 downstream signaling pathways.[22][23][24] TLRs are pattern recognition receptors that play a crucial role in the innate immune system. Upon activation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS) for TLR4, or lipoteichoic acid (LTA) for TLR2, they initiate a signaling cascade that leads to the production of pro-inflammatory cytokines.

D-mannuronic acid acts as an antagonist to these receptors, inhibiting the downstream signaling cascade. It has been shown to effectively reduce the mRNA expression of key adaptor molecules and transcription factors, including MyD88 and the p65 subunit of NF-κB.[22][23] This blockade ultimately suppresses the production of TNF-α and IL-6.[22][24]

Modulation of STAT Signaling

D-mannuronic acid also influences the Signal Transducer and Activator of Transcription (STAT) signaling pathway. In RA patients, treatment with M2000 has been shown to significantly reduce the gene expression of STAT1, STAT3, and STAT4, which are involved in mediating pro-inflammatory signals.[16]

Quantitative Data Summary

The following tables summarize key quantitative data from clinical trials and in vitro studies of D-mannuronic acid (M2000).

Table 1: Clinical Trial Efficacy in Rheumatoid Arthritis (12 Weeks)

| Endpoint | M2000 Treatment Group | Placebo/Control Group | p-value | Reference |

| ACR20 Response Rate | 74% | 16% | p = 0.011 | [13] |

| DAS28 Reduction | Significant Improvement | Less Improvement | Significant | [1][14] |

| Swollen Joint Count | Significant Reduction | Less Reduction | Significant | [1][14] |

| Tender Joint Count | Significant Reduction | Less Reduction | Significant | [1][14] |

| Adverse Events | 10% | 57.1% | - | [13] |

ACR20: American College of Rheumatology 20% improvement criteria; DAS28: 28-joint Disease Activity Score.

Table 2: In Vitro Effects on Gene Expression in RA Patient PBMCs

| Target Gene | Effect of M2000 Treatment | Reference |

| IL-17 | Significantly Decreased | [12][18] |

| RORγt | Significantly Decreased | [12][18] |

| IL-4 | Increased | [12][18] |

| GATA3 | Increased | [12][18] |

| TNF-α | Significantly Decreased | [13] |

| IL-6 | Significantly Decreased | [13] |

| IL-22 | Significantly Decreased | [13] |

| MYD88 | Significantly Decreased | [13] |

| TLR2 | Significantly Decreased | [13] |

| STAT1, STAT3, STAT4 | Significantly Decreased | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-mannuronic acid and alginate.

Protocol for Alginate Extraction from Brown Seaweed

This protocol is a generalized procedure based on conventional acid/base extraction methods.[11][12][18]

Materials:

-

Dried brown seaweed (e.g., Laminaria digitata, Sargassum sp.)

-

Ethanol (70% v/v)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium carbonate (Na₂CO₃), 3% (w/v)

-

Ethanol (96% v/v), chilled to -18°C

-

Acetone, chilled to -18°C

-

Distilled water

-

Vacuum filtration apparatus (Buchner funnel, filter paper)

-

Centrifuge

-

Drying oven

Procedure:

-

Depigmentation and Defatting: a. Weigh 50 g of dried, milled seaweed powder. b. Add 500 mL of 70% ethanol and stir for 24 hours at room temperature. c. Separate the biomass from the solvent via vacuum filtration.

-

Acid Pre-treatment: a. Transfer the solid biomass to a beaker and add 1 L of 0.1 M HCl. b. Stir for 2 hours at 60°C. This step converts insoluble alginate salts into alginic acid. c. Separate the biomass by vacuum filtration and wash thoroughly with distilled water to remove excess acid and soluble components.

-

Alkaline Extraction: a. Transfer the acid-treated biomass to a beaker. b. Add 1 L of 3% Na₂CO₃ solution (liquid-to-solid ratio of 20 mL/g). This converts the insoluble alginic acid into soluble sodium alginate. c. Stir for 2 hours at 60°C. d. Cool the mixture to room temperature and centrifuge at 3000 rpm for 15 minutes to pellet the solid residue.

-

Precipitation and Purification: a. Collect the supernatant containing the soluble sodium alginate. b. Slowly add 3 volumes of chilled 96% ethanol while stirring to precipitate the alginate. c. Recover the precipitated alginate fibers. d. Dehydrate the pellets by washing twice with 50 mL of chilled acetone.

-

Drying: a. Dry the purified alginate pellets in an oven at 50-60°C until a constant weight is achieved. b. Mill the dried alginate to obtain a fine powder.

Protocol for M/G Ratio Determination by Acid Hydrolysis and HPAEC-PAD

This protocol is adapted for the complete hydrolysis of alginate and subsequent quantification of M and G monomers using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).[9][25]

Materials:

-

Purified sodium alginate

-

Trifluoroacetic acid (TFA), 2 M

-

D-mannuronic acid and L-guluronic acid standards

-

HPAEC-PAD system (e.g., Dionex ICS-5000)

-

Analytical column (e.g., CarboPac PA1 or PA20)

-

Sodium hydroxide (NaOH) and sodium acetate (NaOAc) for eluent preparation

Procedure:

-

Acid Hydrolysis: a. Accurately weigh 5-10 mg of dried alginate into a screw-cap hydrolysis tube. b. Add 1 mL of 2 M TFA. c. Tightly seal the tube and heat at 121°C for 2 hours in a heating block or autoclave. d. Cool the tube to room temperature. e. Evaporate the TFA to dryness under a stream of nitrogen or using a centrifugal evaporator. f. Re-dissolve the hydrolysate in a known volume (e.g., 10 mL) of ultrapure water. g. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPAEC-PAD Analysis: a. System Setup: Use an HPAEC-PAD system with a gold working electrode and an appropriate carbohydrate analysis waveform. b. Column: CarboPac PA20 analytical column (3x150 mm) with a guard column. c. Eluent: A gradient of sodium hydroxide and sodium acetate is typically used for separation. An example gradient could be: 10 mM NaOH for 10 min, followed by a linear gradient to 100 mM NaOH and 100 mM NaOAc over 20 min. d. Flow Rate: 0.4 - 0.5 mL/min. e. Temperature: 30°C. f. Injection Volume: 10-25 µL.

-

Quantification: a. Prepare a series of standard solutions containing known concentrations of D-mannuronic acid and L-guluronic acid. b. Generate a calibration curve for each monomer by plotting peak area against concentration. c. Identify and integrate the peaks corresponding to M and G in the sample chromatogram based on the retention times of the standards. d. Calculate the concentration of M and G in the hydrolysate using the calibration curves. e. Determine the M/G ratio from the calculated molar concentrations.

Protocol for Cytokine Gene Expression Analysis by Real-Time PCR

This protocol describes the analysis of cytokine mRNA levels in Peripheral Blood Mononuclear Cells (PBMCs) after treatment with D-mannuronic acid.[16][26][27]

Materials:

-

PBMCs isolated from whole blood

-

RPMI-1640 medium

-

D-mannuronic acid (M2000)

-

RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

-

cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for target cytokines (e.g., TNF-α, IL-6, IL-17) and a reference gene (e.g., GAPDH, β-actin)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment: a. Isolate PBMCs from healthy donors or RA patients using Ficoll-Paque density gradient centrifugation. b. Seed PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL in RPMI-1640 medium. c. Treat cells with various concentrations of D-mannuronic acid (e.g., 5, 25, 50 µg/mL) for a specified time (e.g., 24 hours). Include an untreated control. d. If studying inflammatory responses, co-stimulate with an agent like LPS (1 µg/mL) or PHA.

-

RNA Isolation: a. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

-

cDNA Synthesis: a. Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit following the manufacturer's protocol.

-

Real-Time PCR: a. Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration ~300-500 nM each), and diluted cDNA template. b. Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

Data Analysis: a. Determine the cycle threshold (Ct) values for each target and reference gene. b. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Protocol for Cytokine Measurement in Supernatants by ELISA

This protocol outlines the quantification of secreted cytokines in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[15][28][29][30]

Materials:

-

Cell culture supernatants from the experiment described in 7.3.

-

Cytokine-specific ELISA kit (e.g., for human TNF-α, IL-6) containing:

-

Capture antibody

-

Detection antibody (biotinylated)

-

Recombinant cytokine standard

-

Streptavidin-HRP conjugate

-

Substrate solution (e.g., TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

-

96-well ELISA plates

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay buffer/diluent

-

Microplate reader

Procedure:

-

Plate Coating: a. Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well plate. b. Seal the plate and incubate overnight at 4°C.

-

Blocking: a. Aspirate the coating solution and wash the plate 3 times with wash buffer. b. Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

-

Sample and Standard Incubation: a. Wash the plate 3 times. b. Prepare serial dilutions of the recombinant cytokine standard. c. Add 100 µL of standards and cell culture supernatants (diluted if necessary) to the appropriate wells. d. Seal the plate and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: a. Wash the plate 4 times. b. Add 100 µL of the diluted biotinylated detection antibody to each well. c. Seal the plate and incubate for 1 hour at room temperature.

-

Streptavidin-HRP Incubation: a. Wash the plate 4 times. b. Add 100 µL of the Streptavidin-HRP conjugate to each well. c. Seal the plate and incubate for 30 minutes at room temperature in the dark.

-

Development and Measurement: a. Wash the plate 5-7 times. b. Add 100 µL of TMB substrate solution to each well and incubate for 15-30 minutes in the dark, or until sufficient color develops. c. Add 50 µL of stop solution to each well to stop the reaction. d. Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Conclusion

D-mannuronic acid, a key structural component of alginate in brown seaweed, has transitioned from a simple biopolymer constituent to a promising therapeutic agent. Its well-documented anti-inflammatory, immunosuppressive, and antioxidant activities, primarily mediated through the inhibition of TLR and STAT signaling pathways, position it as a compelling candidate for the treatment of chronic inflammatory diseases such as rheumatoid arthritis. The successful outcomes of clinical trials underscore its efficacy and favorable safety profile. This technical guide provides a foundational resource for researchers and drug development professionals, offering detailed insights into the biochemistry, biological functions, and analytical methodologies associated with D-mannuronic acid. Further research into its diverse pharmacological applications and the optimization of its extraction and purification from sustainable marine resources will be crucial for fully realizing its therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Mannuronic acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. research.bangor.ac.uk [research.bangor.ac.uk]

- 6. D-Mannuronic Acid | C6H10O7 | CID 439630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. os.copernicus.org [os.copernicus.org]

- 8. Studies on the M:G ratios in alginate | Semantic Scholar [semanticscholar.org]

- 9. Impact of hydrolysis conditions on the detection of mannuronic to guluronic acid ratio in alginate and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Extraction and Characterization of Alginate from an Edible Brown Seaweed (Cystoseira barbata) Harvested in the Romanian Black Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A phase I/II randomized, controlled, clinical trial for assessment of the efficacy and safety of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. International multicenter randomized, placebo-controlled phase III clinical trial of β-D-mannuronic acid in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. Effects of mannuronic acid (M2000) on gene expression profile of signal transducer and activator of transcription proteins (STATs) in rheumatoid arthritis patients | Reumatismo [reumatismo.org]

- 17. The genes expression status of inflammatory determinants following the oral administration of Mannuronic acid in patients with rheumatoid arthritis | Omidian | Medical Research Journal [journals.viamedica.pl]

- 18. mdpi.com [mdpi.com]

- 19. toolify.ai [toolify.ai]

- 20. rsc.org [rsc.org]

- 21. www2.eecs.berkeley.edu [www2.eecs.berkeley.edu]

- 22. digital.csic.es [digital.csic.es]

- 23. M2000 (β-D-Mannuronic Acid) as a Novel Antagonist for Blocking the TLR2 and TLR4 Downstream Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. biomedres.us [biomedres.us]

- 25. researchgate.net [researchgate.net]

- 26. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. gene-quantification.de [gene-quantification.de]

- 28. ELISA Protocol [protocols.io]

- 29. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 30. bdbiosciences.com [bdbiosciences.com]

Preliminary Biological Activities of D-Mannuronic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-mannuronic acid, a naturally occurring monosaccharide and a constituent of alginic acid, has emerged as a promising therapeutic agent with a spectrum of biological activities. Designated as M2000 in numerous studies, this molecule exhibits potent anti-inflammatory, antioxidant, neuroprotective, and anti-tumoral properties. This technical guide provides an in-depth overview of the preliminary biological activities of D-mannuronic acid, presenting quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visualizations of the underlying signaling pathways. The compiled evidence underscores the potential of D-mannuronic acid as a novel, safe, and effective candidate for further drug development in the context of inflammatory, neurodegenerative, and oncological diseases.

Introduction

D-mannuronic acid is a uronic acid derived from mannose and is a primary component of alginate, a polysaccharide found in brown algae.[1] In recent years, its monomeric form, often referred to as M2000, has garnered significant attention for its therapeutic potential.[2] Extensive research, ranging from in vitro and in vivo animal models to human clinical trials, has demonstrated its efficacy as a non-steroidal anti-inflammatory drug (NSAID) with a favorable safety profile.[2] This document synthesizes the current understanding of the preliminary biological activities of D-mannuronic acid, with a focus on providing a technical resource for researchers and drug development professionals.

Anti-inflammatory and Immunosuppressive Activities

D-mannuronic acid has demonstrated significant anti-inflammatory and immunosuppressive effects across a range of conditions, including rheumatoid arthritis, ankylosing spondylitis, and inflammatory bowel disease.[2][3] Its mechanism of action is multifaceted, primarily involving the modulation of key inflammatory signaling pathways.

Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of D-mannuronic acid is its ability to inhibit the Toll-like receptor 4 (TLR4) signaling pathway.[4] TLR4 activation by ligands such as lipopolysaccharide (LPS) triggers a signaling cascade through the adaptor protein Myeloid differentiation primary response 88 (MyD88), leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[5][6] Activated NF-κB then translocates to the nucleus and induces the expression of various pro-inflammatory cytokines and mediators.[6][7] D-mannuronic acid has been shown to downregulate the expression of TLR4, MyD88, and NF-κB, thereby suppressing the inflammatory response.[8]

Quantitative Data: Anti-inflammatory Effects

The following tables summarize the quantitative data from various studies investigating the anti-inflammatory effects of D-mannuronic acid.

Table 1: Effect of D-mannuronic acid (M2000) on Inflammatory Gene Expression in Rheumatoid Arthritis Patients [3][9][10]

| Gene | Treatment Group | Fold Change vs. Before Treatment | p-value |

| TNF-α | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.01 |

| IL-6 | M2000 (1000 mg/day for 12 weeks) | 7.53-fold reduction | < 0.01 |

| IL-17 | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.05 |

| RORγt | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.05 |

| IL-4 | M2000 (1000 mg/day for 12 weeks) | Significant Increase | < 0.05 |

| GATA3 | M2000 (1000 mg/day for 12 weeks) | Significant Increase | < 0.05 |

| TLR2 | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.05 |

| MYD88 | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.05 |

Table 2: Clinical Efficacy of D-mannuronic acid (M2000) in Rheumatoid Arthritis (Phase I/II Trial)

| Outcome | M2000 Group (n=21) | Conventional Treatment Group (n=19) | p-value |

| ACR20 Response | 74% | 16% | 0.011 |

| Adverse Events | 10% | 57.1% | - |

Table 3: Effect of D-mannuronic acid (M2000) on Serum Markers in Rheumatoid Arthritis [1][11]

| Marker | Treatment | Change from Baseline | p-value |

| Anti-CCP | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.001 |

| Rheumatoid Factor (RF) | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.001 |

| Anti-dsDNA | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.001 |

| ESR | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.001 |

| CRP | M2000 (1000 mg/day for 12 weeks) | Significant Decrease | < 0.004 |

Antioxidant Activity

D-mannuronic acid exhibits notable antioxidant properties by modulating the expression and activity of key antioxidant enzymes and reducing markers of oxidative stress.[12][13]

Modulation of Oxidative Stress Markers

Studies have shown that D-mannuronic acid can reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide dismutase (SOD), a crucial antioxidant enzyme.[12][14] It has also been observed to decrease the gene expression of inducible nitric oxide synthase (iNOS) and myeloperoxidase (MPO), enzymes involved in the production of reactive oxygen and nitrogen species.[8][15]

Quantitative Data: Antioxidant Effects

Table 4: Effect of D-mannuronic acid (M2000) on Oxidative Stress Markers in an Alzheimer's Disease Rat Model [12][14][16]

| Marker | M2000 Treatment Group | Change vs. Control |

| Malondialdehyde (MDA) | Reduced | - |

| Superoxide Dismutase (SOD) | Reduced (Normalized) | - |

Table 5: Effect of D-mannuronic acid (M2000) on Oxidative Stress-Related Gene Expression in PBMCs [8][15]

| Gene | Treatment (High Dose) | Change vs. LPS Group | p-value |

| SOD2 | Significant Decrease | - | < 0.0001 |

| GST | Significant Decrease | - | < 0.0001 |

| iNOS | Significant Decrease | - | < 0.0001 |

| MPO | Significant Decrease | - | < 0.0001 |

Neuroprotective Effects

D-mannuronic acid has shown promise as a neuroprotective agent, particularly in the context of Alzheimer's disease.[12][16] Its neuroprotective mechanisms are linked to its anti-inflammatory and antioxidant properties, as well as its ability to inhibit apoptosis.

Attenuation of Apoptosis

In a rat model of Alzheimer's disease, D-mannuronic acid treatment led to a reduction in the Bax/Bcl-2 ratio and normalized the level of procaspase-3, indicating an inhibition of the apoptotic cascade.[12][14]

Quantitative Data: Neuroprotective Effects

Table 6: Effect of D-mannuronic acid (M2000) on Apoptotic Markers in an Alzheimer's Disease Rat Model [12][14][16][17]

| Marker | M2000 Treatment Group | Change vs. Control |

| Bax/Bcl-2 ratio | Reduced | |

| Procaspase-3 | Normalized | |

| p53 | Reduced |

Anti-Tumoral Activity

Preliminary studies suggest that D-mannuronic acid possesses anti-tumoral properties, particularly in the context of breast cancer.[18][19][20]

Modulation of the Tumor Microenvironment

In a clinical trial with pre-surgical breast cancer patients, D-mannuronic acid treatment resulted in a reduction in the frequency of regulatory T cells (Tregs) and decreased gene expression of matrix metalloproteinases (MMP-2, MMP-9) and C-C motif chemokine ligand 22 (CCL22), molecules involved in tumor progression and metastasis.[19]

Quantitative Data: Anti-Tumoral Effects

Table 7: Effect of D-mannuronic acid (M2000) on Tumor-Related Markers in Breast Cancer Patients [19]

| Marker | M2000 Treatment (1000 mg/day for 6-8 weeks) | Change vs. Before Treatment | p-value |

| MMP-9 Gene Expression | Reduction | - | 0.03 |

| CCL22 Gene Expression | Reduction | - | 0.003 |

| Treg Frequency | 1.99% ± 0.22% to 1.38% ± 0.19% | - | 0.01 |

Table 8: Clinical Efficacy of D-mannuronic acid (M2000) in Pre-surgical Breast Cancer Patients (Phase II Trial) [18]

| Outcome | M2000 Treatment Group (n=20) |

| Tumor Size Decreased | 5% (1 patient) |

| Tumor Growth Stopped | 25% (5 patients) |

Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to evaluate the biological activities of D-mannuronic acid.

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the gene expression of inflammatory markers, oxidative stress enzymes, and other target molecules.

-

Protocol Overview:

-

RNA Extraction: Total RNA is isolated from peripheral blood mononuclear cells (PBMCs) or tissue samples using a suitable kit (e.g., TRIzol reagent).[21][22] The quality and quantity of RNA are assessed using spectrophotometry.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.[22]

-

Real-Time PCR: The cDNA is used as a template for real-time PCR with gene-specific primers and a fluorescent dye (e.g., SYBR Green).[22] The reaction is performed in a real-time PCR system with a standard thermal cycling protocol: initial denaturation, followed by multiple cycles of denaturation, annealing, and extension.[22]

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH) used for normalization.[22]

-

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To measure the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants or serum.

-

Protocol Overview:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.[23][24]

-

Blocking: The plate is washed and blocked with a blocking buffer to prevent non-specific binding.[24]

-

Sample Incubation: Standards and samples are added to the wells and incubated.[24]

-

Detection Antibody: A biotinylated detection antibody specific for the target cytokine is added and incubated.[23]

-

Enzyme Conjugate: An enzyme-conjugated streptavidin (e.g., streptavidin-HRP) is added and incubated.[23]

-

Substrate Addition: A substrate solution is added, which reacts with the enzyme to produce a measurable color change.[23]

-

Data Acquisition: The absorbance is read using a microplate reader, and the concentration of the cytokine is determined from a standard curve.[9]

-

Western Blot

-

Objective: To detect and quantify the expression of specific proteins (e.g., Bax, Bcl-2, procaspase-3).

-

Protocol Overview:

-

Protein Extraction: Proteins are extracted from cells or tissues using a lysis buffer.

-

Protein Quantification: The protein concentration is determined using a protein assay (e.g., Bradford assay).

-

SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.[25]

-

Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[25]

-

Detection: The protein bands are visualized using a chemiluminescent substrate.

-

Morris Water Maze (MWM)

-

Objective: To assess spatial learning and memory in rodent models of neurodegenerative diseases.[12]

-

Protocol Overview:

-

Apparatus: A circular pool filled with opaque water containing a hidden escape platform.[11][26] The room contains various distal visual cues.

-

Acquisition Phase: The animal is placed in the pool from different starting positions and the time taken to find the hidden platform (escape latency) is recorded over several trials and days.[26]

-

Probe Trial: The platform is removed, and the time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.[11][26]

-

Data Analysis: Parameters such as escape latency, path length, and time spent in the target quadrant are analyzed to evaluate cognitive function.[11]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway modulated by D-mannuronic acid and a typical experimental workflow for its evaluation.

Caption: D-Mannuronic acid inhibits the TLR4 signaling pathway.

References

- 1. benthamscience.com [benthamscience.com]

- 2. biomedres.us [biomedres.us]

- 3. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of cytokines by ELISA [bio-protocol.org]

- 10. Effects of β-d-mannuronic acid, as a novel non-steroidal anti-inflammatory medication within immunosuppressive properties, on IL17, RORγt, IL4 and GATA3 gene expressions in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-aging effects of M2000 (β-D-mannuronic acid) as a novel immunosuppressive drug on the enzymatic and non-enzymatic oxidative stress parameters in an experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of β-D-Mannuronic Acid (M2000) on Oxidative Stress Enzymes' Gene Using Healthy Donor Peripheral Blood Mononuclear Cells for Evaluating the Anti-Aging Property - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of M2000 (D-Mannuronic Acid) on Learning, Memory Retrieval, and Associated Determinants in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A randomized, controlled, phase II clinical trial of β-D-mannuronic acid (M2000) in pre-surgical breast cancer patients at early stage (T1-T2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Targeting of crosstalk between tumor and tumor microenvironment by β‐D mannuronic acid (M2000) in murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]

- 21. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

- 22. 2.14 Quantification of pro and anti-inflammatory markers by RT-qPCR [bio-protocol.org]

- 23. bdbiosciences.com [bdbiosciences.com]

- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 25. antibodiesinc.com [antibodiesinc.com]

- 26. Aged rats learn Morris Water maze using non-spatial search strategies evidenced by a parameter-based algorithm - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability of D-Mannuronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Mannuronic acid, a C-2 epimer of D-glucuronic acid, is a key monosaccharide component of alginates, naturally occurring polysaccharides found in brown algae. Its unique structural and chemical properties make it a molecule of significant interest in pharmaceutical research and development, particularly for its emerging role as an immunomodulatory and anti-inflammatory agent. This technical guide provides an in-depth overview of the solubility and stability of D-mannuronic acid, presenting quantitative data, detailed experimental protocols, and relevant biological pathways to support its application in drug development.

Solubility Profile

The solubility of D-mannuronic acid is a critical parameter for its formulation and delivery. Its hydrophilic nature, attributed to the presence of multiple hydroxyl groups and a carboxylic acid moiety, governs its behavior in various solvent systems.

Aqueous and Organic Solvent Solubility

Quantitative solubility data for D-mannuronic acid is summarized in the table below. While experimental data for a wide range of organic solvents is limited, predicted values and data for its sodium salt and related uronic acids provide valuable insights.

| Solvent System | Compound | Temperature (°C) | Solubility | Citation |

| Water | D-Mannuronic Acid | 25 | ~295.0 mg/mL (Predicted) | [1] |

| Water | D-Mannuronic Acid Sodium Salt | 25 | 10 mg/mL | |

| Water | D-Mannuronic Acid Sodium Salt | 25 | 590 g/L | |

| Water | D-Glucuronic Acid | Not Specified | Sparingly Soluble | [2] |

| DMSO | D-Mannuronic Acid | Not Specified | Soluble | [1] |

| Hot Ethanol | D-Galacturonic Acid | Not Specified | Soluble | [3] |

| Ether | D-Galacturonic Acid | Not Specified | Insoluble | [3] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard approach for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of D-mannuronic acid in a given solvent.

Materials:

-

D-Mannuronic acid

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical method

Procedure:

-

Add an excess amount of D-mannuronic acid to a glass vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-72 hours).

-

After equilibration, cease shaking and allow the vials to stand undisturbed for at least 24 hours at the same temperature to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the clear supernatant.

-

Centrifuge the sample to remove any remaining suspended particles.

-

Accurately dilute the supernatant with a suitable solvent.

-

Quantify the concentration of D-mannuronic acid in the diluted sample using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility based on the measured concentration and the dilution factor.

Workflow for shake-flask solubility determination.

Stability Profile

Understanding the stability of D-mannuronic acid under various environmental conditions is crucial for predicting its shelf-life and ensuring its therapeutic efficacy. Degradation can be influenced by factors such as pH, temperature, and light.

pH-Dependent Stability

The stability of uronic acids is known to be pH-dependent, with increased degradation rates at both low and high pH values. While specific kinetic data for D-mannuronic acid is scarce, studies on alginates rich in mannuronic acid indicate a higher susceptibility to acid-catalyzed hydrolysis compared to guluronic acid-rich alginates. The carboxylic acid group of D-mannuronic acid plays a significant role in its stability profile.

Thermal Stability

Thermal degradation of D-mannuronic acid is a key consideration for storage and processing. Studies on the thermal depolymerization of mannuronic acid-rich alginates in the solid state provide an estimation of its thermal lability.

| Compound | Activation Energy (Ea) for Thermal Degradation | Citation |

| Mannuronic Acid-rich Alginate (solid state) | 126 ± 12 kJ/mol | [4] |

| Guluronic Acid-rich Alginate (solid state) | 114 ± 6 kJ/mol | [4] |

Note: The activation energy for the decomposition of D-mannuronic acid under hydrothermal conditions has been reported as approximately 28.3 kJ/mol, though the pre-exponential factor was also determined, indicating a more complex degradation mechanism under these extreme conditions.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve exposing the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To investigate the degradation pathways of D-mannuronic acid under various stress conditions.

Materials:

-

D-Mannuronic acid

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Water bath or oven for thermal stress

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Dissolve D-mannuronic acid in an acidic solution (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve D-mannuronic acid in a basic solution (e.g., 0.1 M NaOH) and keep at room temperature or heat at a specified temperature for a defined period.

-

Oxidative Degradation: Dissolve D-mannuronic acid in an oxidative solution (e.g., 3% H₂O₂) and keep at room temperature for a defined period.

-

Thermal Degradation (Solid State): Expose solid D-mannuronic acid to elevated temperatures (e.g., 60 °C, 80 °C) for a defined period.

-

Photodegradation: Expose a solution of D-mannuronic acid to light in a photostability chamber according to ICH Q1B guidelines.

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method to quantify the remaining D-mannuronic acid and detect any degradation products.

Workflow for forced degradation studies.

Biological Signaling Pathway

Recent studies have highlighted the immunomodulatory properties of β-D-mannuronic acid (often referred to as M2000 in literature), demonstrating its ability to act as a Toll-like receptor (TLR) antagonist. Specifically, it has been shown to inhibit TLR2 and TLR4 signaling, leading to the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway. This pathway is a critical regulator of inflammatory responses.

The diagram below illustrates the canonical TLR4 signaling pathway and the proposed inhibitory action of D-mannuronic acid. TLR4 activation by lipopolysaccharide (LPS) initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Both pathways converge on the activation of transcription factors, including NF-κB, which translocates to the nucleus to induce the expression of pro-inflammatory cytokines. D-mannuronic acid is thought to interfere with the initial TLR4 activation or downstream signaling events, thereby suppressing the inflammatory cascade.[6][7][8][9][10][11][12][13][14][15][16][17][18][19][20]

Inhibition of TLR4-mediated NF-κB signaling by D-Mannuronic Acid.